REACTION_CXSMILES
|
Cl.[CH2:2]([C:6]1[CH:11]=[CH:10][C:9]([NH:12][S:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[C:22]([O:24]C)=[O:23])(=[O:15])=[O:14])=[CH:8][CH:7]=1)[CH2:3][CH2:4][CH3:5].[OH-].[Na+]>O>[CH2:2]([C:6]1[CH:7]=[CH:8][C:9]([NH:12][S:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[C:22]([OH:24])=[O:23])(=[O:15])=[O:14])=[CH:10][CH:11]=1)[CH2:3][CH2:4][CH3:5] |f:2.3|
|
Name
|
N-(p-n-butylphenyl)-o-carbomethoxy benzene sulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C1=CC=C(C=C1)NS(=O)(=O)C1=C(C=CC=C1)C(=O)OC
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction scheme II
|
Type
|
ADDITION
|
Details
|
by slowly adding
|
Type
|
CUSTOM
|
Details
|
the cooled reaction mixture into a 4 liter beaker
|
Type
|
CUSTOM
|
Details
|
equipped with an efficient stirrer
|
Type
|
TEMPERATURE
|
Details
|
The dispersion is chilled in a refrigerator over night
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)C1=CC=C(C=C1)NS(=O)(=O)C1=C(C=CC=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |